REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[CH2:6][CH:7]([CH2:9][OH:10])[O:8][C:4]=2[C:3]=1[Cl:13].S(=O)(=O)(O)[OH:15].O>CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[CH2:6][CH:7]([C:9]([OH:15])=[O:10])[O:8][C:4]=2[C:3]=1[Cl:13] |f:4.5.6.7|
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=C(CC(O2)CO)C=C1)Cl
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
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|
Quantity
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6 g
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Type
|
catalyst
|
Smiles
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[O-2].[O-2].[O-2].[Cr+6]
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture is stirred at 25° C. for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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is added an oxidizing solution
|
Type
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CUSTOM
|
Details
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The acetone layer is separated from the precipitated chromium salts
|
Type
|
ADDITION
|
Details
|
added to water (600 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×150 ml.)
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
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is washed with water
|
Type
|
EXTRACTION
|
Details
|
then extracted with aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
Acidification of the basic solution gives 3.4 g
|
Type
|
CUSTOM
|
Details
|
of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid which is purified by reprecipitation from aqueous sodium hydroxide with aqueous hydrochloric acid
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |